molecular formula C7H21O4Si3 B14416830 CID 78067009

CID 78067009

Katalognummer: B14416830
Molekulargewicht: 253.49 g/mol
InChI-Schlüssel: IDRJVBQHBXFZMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78067009 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research

Analyse Chemischer Reaktionen

CID 78067009 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 78067009 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78067009 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

CID 78067009 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and potential applications. Some similar compounds include those found in the same chemical class or with similar functional groups.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and investigations are needed to fully understand its potential and to develop new applications for this compound.

Eigenschaften

Molekularformel

C7H21O4Si3

Molekulargewicht

253.49 g/mol

InChI

InChI=1S/C7H21O4Si3/c1-8-14(7,9-2)11-13(5,6)10-12(3)4/h1-7H3

InChI-Schlüssel

IDRJVBQHBXFZMG-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C)(OC)O[Si](C)(C)O[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.